![molecular formula C14H11NO7S B031719 Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- CAS No. 2426-60-0](/img/structure/B31719.png)
Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The benzaldehyde core provides a benzene ring, which is a stable, aromatic structure. The methoxy, nitro, and phenylsulfonyl groups each add different properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the nitro group is electron-withdrawing, which would make the benzene ring less reactive. On the other hand, the methoxy group is electron-donating, which could increase reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-” would require appropriate safety precautions. It’s important to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with skin or eyes, it should be washed off with plenty of soap and water .
Future Directions
properties
IUPAC Name |
(2-formyl-6-methoxy-3-nitrophenyl) benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c1-21-13-8-7-12(15(17)18)11(9-16)14(13)22-23(19,20)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPWPFXXLLQTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339283 |
Source
|
Record name | Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- | |
CAS RN |
2426-60-0 |
Source
|
Record name | Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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